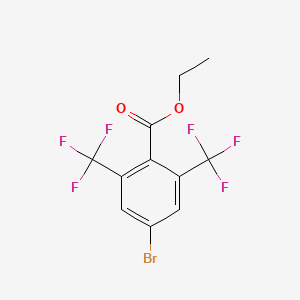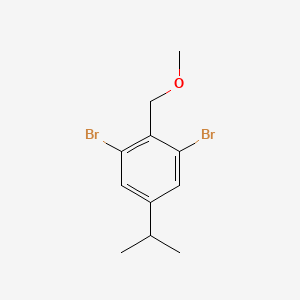
1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene is an organic compound with the molecular formula C11H14Br2O and a molecular weight of 322.04 g/mol . It is a derivative of benzene, characterized by the presence of two bromine atoms, an isopropyl group, and a methoxymethyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene typically involves the bromination of 5-isopropyl-2-(methoxymethyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process requires precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Scientific Research Applications
1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxymethyl group is oxidized to form reactive intermediates that can further react to form aldehydes or carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-(methoxymethyl)benzene: Similar structure but lacks the isopropyl group.
1,3-Dibromo-4,6-bis(methoxymethyl)-2,5-dimethylbenzene: Contains additional methoxymethyl and methyl groups.
1,3-Dibromo-5-fluoro-2-(methoxymethyl)benzene: Contains a fluorine atom instead of the isopropyl group
Uniqueness
1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene is unique due to the presence of both isopropyl and methoxymethyl groups, which can influence its reactivity and interactions in chemical reactions. The combination of these functional groups provides distinct properties that can be leveraged in various applications.
Properties
Molecular Formula |
C11H14Br2O |
|---|---|
Molecular Weight |
322.04 g/mol |
IUPAC Name |
1,3-dibromo-2-(methoxymethyl)-5-propan-2-ylbenzene |
InChI |
InChI=1S/C11H14Br2O/c1-7(2)8-4-10(12)9(6-14-3)11(13)5-8/h4-5,7H,6H2,1-3H3 |
InChI Key |
KRLNTSKTXMYKQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)COC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


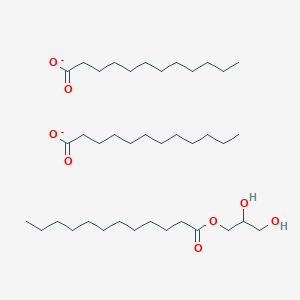
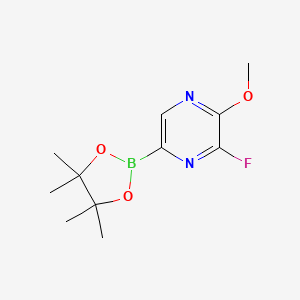
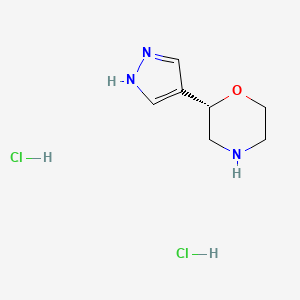
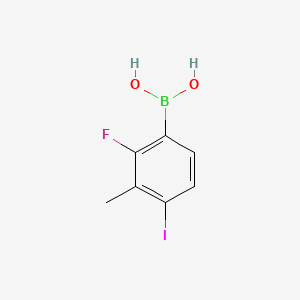
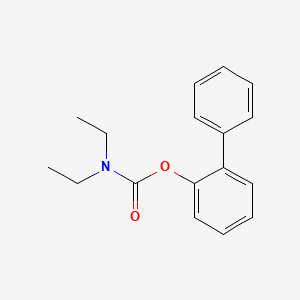

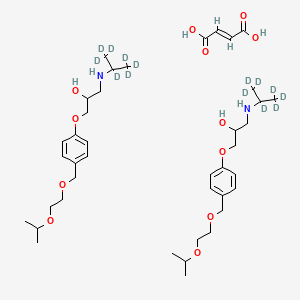
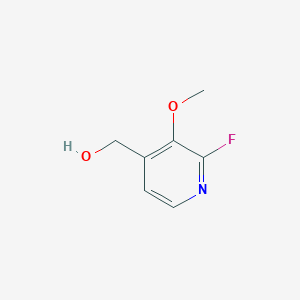
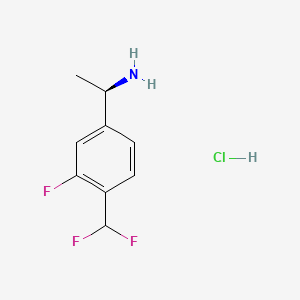
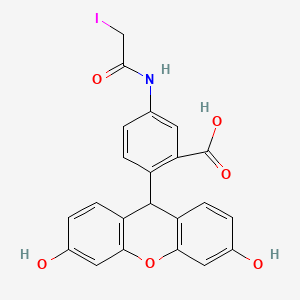
![2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B14028920.png)
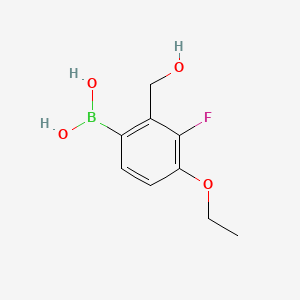
![7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide](/img/structure/B14028926.png)
